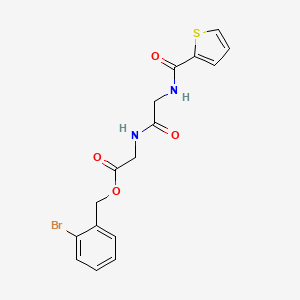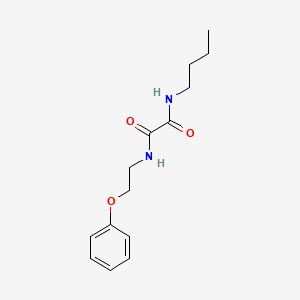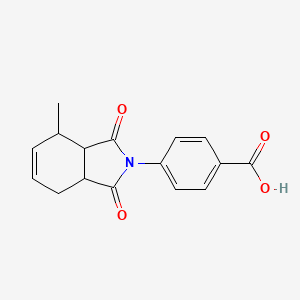![molecular formula C17H19Cl2NO B5234942 (3,4-dichlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5234942.png)
(3,4-dichlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-dichlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine, also known as DCB-ME, is a chemical compound that has gained attention in the scientific community for its potential applications in drug discovery and development.
Aplicaciones Científicas De Investigación
(3,4-dichlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been investigated for its potential as a therapeutic agent in the treatment of various diseases. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models, making it a promising candidate for the development of new drugs for pain management. Additionally, this compound has been found to have anticancer properties and has been shown to induce apoptosis in cancer cells.
Mecanismo De Acción
The exact mechanism of action of (3,4-dichlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of COX-2, an enzyme involved in the inflammatory response, and to activate the TRPM8 ion channel, which is involved in pain perception. This compound has also been found to induce apoptosis in cancer cells through the activation of caspase-3 and -9.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and to decrease the levels of oxidative stress markers. This compound has also been shown to decrease the expression of genes involved in cancer cell proliferation and to increase the expression of genes involved in apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3,4-dichlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine in lab experiments is its relatively low toxicity. It has been shown to have a high therapeutic index, meaning that it is effective at low doses and has a low risk of side effects. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for research on (3,4-dichlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development. Finally, more research is needed to investigate the potential therapeutic applications of this compound in various disease states.
Métodos De Síntesis
(3,4-dichlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine can be synthesized through a multi-step process involving the reaction of 3,4-dichlorobenzyl chloride with 4-methoxyphenylacetone, followed by reduction with sodium borohydride and subsequent reaction with isopropylamine. The final product is obtained through purification and recrystallization.
Propiedades
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-1-(4-methoxyphenyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO/c1-12(9-13-3-6-15(21-2)7-4-13)20-11-14-5-8-16(18)17(19)10-14/h3-8,10,12,20H,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWRQRNLWSSBGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[ethyl(propionyl)amino]benzoic acid](/img/structure/B5234863.png)

![4-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5234871.png)
![4-[(2-iodophenyl)amino]-3-(4-methylbenzyl)-4-oxobutanoic acid](/img/structure/B5234872.png)
![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-3-methylcyclopentanamine](/img/structure/B5234874.png)

![N-{[1-(2-hydroxybenzyl)-3-piperidinyl]methyl}-8-quinolinesulfonamide](/img/structure/B5234898.png)

![methyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5234910.png)

![N-{1-[1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B5234927.png)
![methyl 3-nitro-5-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoate](/img/structure/B5234928.png)

![4-(3-methylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5234944.png)